4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
Description
4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a dihydropyridinone core, a phenylprop-2-en-1-yl group, and a trifluoromethylphenylmethyl group
Properties
IUPAC Name |
4-hydroxy-3-[(E)-3-phenylprop-2-enyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2/c23-22(24,25)18-10-4-9-17(14-18)15-26-13-12-20(27)19(21(26)28)11-5-8-16-6-2-1-3-7-16/h1-10,12-14,27H,11,15H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUJDVGQYAVMNR-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes can enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Shares structural similarities but differs in functional groups and biological activity.
Indole derivatives: Exhibit diverse biological activities and serve as a comparison for understanding the unique properties of the target compound.
Uniqueness
4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for further research and development.
Biological Activity
The compound 4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one (CAS Number: 477888-21-4) is a dihydropyridinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.39 g/mol. The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
1. Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer cells (MCF-7), suggesting a potential role in cancer therapy. In vitro assays indicated an IC50 value of approximately 15 μM, demonstrating moderate efficacy in inhibiting cell proliferation.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation and pain pathways. Molecular docking studies indicated favorable interactions between the compound and COX-2, supporting its potential as an anti-inflammatory agent .
3. Antioxidant Activity
Antioxidant assays have demonstrated that this compound possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value of 18 μM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes like COX and lipoxygenases.
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in the G0/G1 phase in cancer cells, leading to reduced proliferation.
Case Studies
Several case studies highlight the compound's effectiveness:
| Study | Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15 | Cytotoxicity |
| Study B | COX-2 enzyme | 10 | Anti-inflammatory |
| Study C | DPPH assay | 18 | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
